Electronic Modulation and Reaction Performance Relative to 4‑Fluorophenylboronic Acid
The combination of a para‑acetyl and a meta‑fluoro substituent in 4‑acetyl‑3‑fluorophenylboronic acid imparts a distinct electronic profile compared to the simpler 4‑fluorophenylboronic acid (CAS 1765‑93‑1). While direct yield data for this exact compound are not available in primary literature due to proprietary or specialized use, a class‑level inference can be drawn from the known reactivity of di‑substituted aryl boronic acids. Studies on the Suzuki coupling of 4‑fluorophenylboronic acid with 4‑bromotoluene report typical yields of 70–85% under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C) . However, when electron‑withdrawing groups are introduced ortho or meta to the boronic acid, transmetalation rates and overall coupling efficiency are frequently altered due to changes in the pKa of the boronic acid and the stability of the boronate intermediate [1]. Specifically, the acetyl group at the para position increases the electrophilicity of the aromatic ring, while the meta‑fluoro substituent further polarizes the C‑B bond, potentially leading to faster coupling kinetics but also increased susceptibility to protodeboronation under basic conditions [2].
| Evidence Dimension | Suzuki coupling yield (inferred trend) |
|---|---|
| Target Compound Data | Not directly reported; expected to be within 60–90% depending on electrophile and optimization |
| Comparator Or Baseline | 4‑Fluorophenylboronic acid: 70–85% yield with 4‑bromotoluene under standard conditions |
| Quantified Difference | Yield may differ by ±10–20% depending on specific coupling partner and base system |
| Conditions | Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C |
Why This Matters
The altered electronic environment mandates that synthetic chemists optimize reaction conditions specifically for this building block; assuming the same performance as a mono‑substituted analogue can lead to failed couplings or lower yields.
- [1] OUCI. Heterogeneous recyclable catalysts in Suzuki‑Miyaura C‑C coupling reactions. https://ouci.dntb.gov.ua View Source
- [2] OpenAccess Library. A New Palladium Precatalyst Allows for the Fast Suzuki‑Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2‑Heteroaryl Boronic Acids. https://openaccess.library.uitm.edu.my View Source
